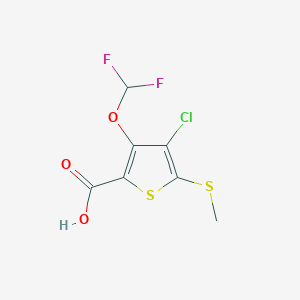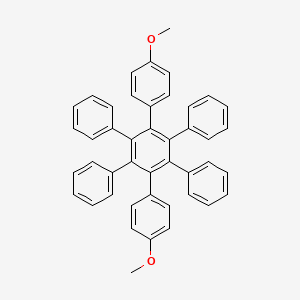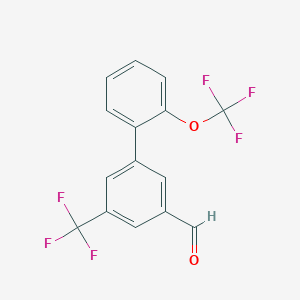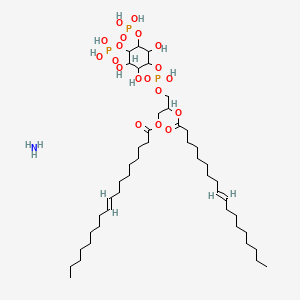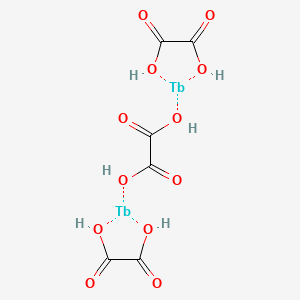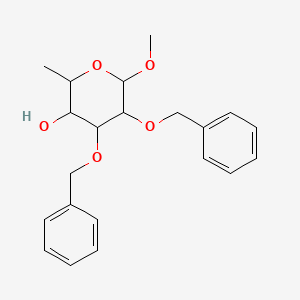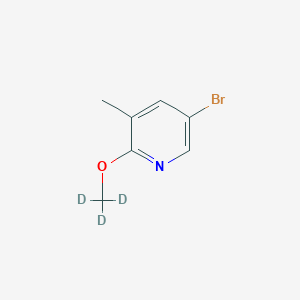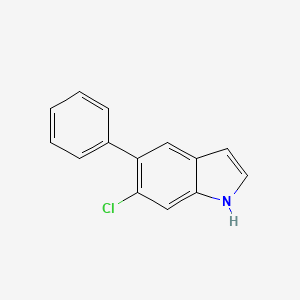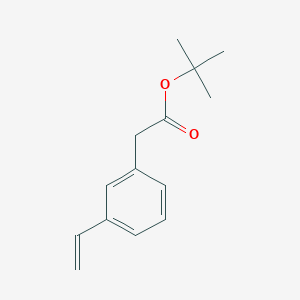
Tert-butyl 2-(3-vinylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-vinylphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a tert-butyl group, a vinyl group, and a phenyl group attached to an acetate moiety. The structure of this compound makes it a versatile intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-vinylphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(3-vinylphenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tertiary butyl esters. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, resulting in a more versatile and environmentally friendly process .
Industrial Production Methods
Industrial production of this compound often involves the use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites. This method allows for high conversion rates and selectivity, making it suitable for large-scale production . The use of dual-modified catalysts also offers the advantage of recyclability and stability, further enhancing the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(3-vinylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3-vinylphenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-vinylphenyl)acetate involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, forming long-chain polymers. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl acetate: A simpler ester with similar applications in organic synthesis and industrial processes.
Tert-butyl bromoacetate: Used as a building block in the synthesis of peptoids and other complex molecules.
Tert-butyl formate: Another ester with applications in the production of fragrances and flavorings.
Uniqueness
Tert-butyl 2-(3-vinylphenyl)acetate is unique due to the presence of the vinyl group, which allows for additional reactivity and versatility in synthetic applications. The combination of the tert-butyl, vinyl, and phenyl groups also provides a distinct set of chemical properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-ethenylphenyl)acetate |
InChI |
InChI=1S/C14H18O2/c1-5-11-7-6-8-12(9-11)10-13(15)16-14(2,3)4/h5-9H,1,10H2,2-4H3 |
Clave InChI |
MPRJJYYPCDUJAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



